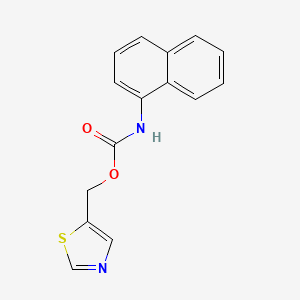

![molecular formula C20H16ClN3OS B2361150 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-chlorobenzyl)oxime CAS No. 861212-98-8](/img/structure/B2361150.png)

6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-chlorobenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as CITCO, is a selective human constitutive androstane receptor (CAR) agonist . It has a molecular formula of C13H10N2OS . It has been widely used to distinguish the function of human CAR from that of human pregnane X receptor (PXR) .

Synthesis Analysis

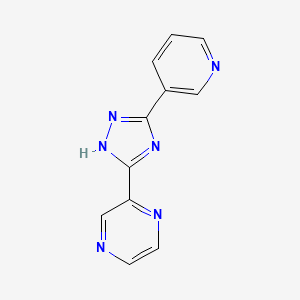

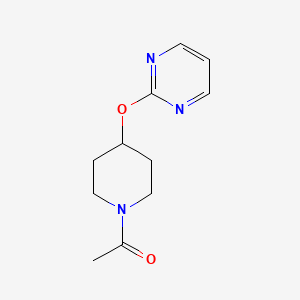

While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized using microwave-assisted methods . These methods often involve the use of appropriate bromo ketones as materials .Molecular Structure Analysis

The molecular structure of this compound includes a imidazo[2,1-b][1,3]thiazole ring attached to a phenyl ring and an aldehyde group . The InChI string and Canonical SMILES for this compound are available on PubChem .Chemical Reactions Analysis

As a CAR agonist, this compound can induce the expression of the prototypical CAR target gene CYP2B6 in primary human hepatocytes . It has also been shown to induce cyclin E and c-Myc, which were largely blocked by a selective CAR antagonist or CAR small interfering RNA .Physical And Chemical Properties Analysis

The molecular weight of this compound is 242.30 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors .Applications De Recherche Scientifique

Activation of Constitutive Androstane Receptor (CAR)

This compound has been used to stimulate the human constitutive androstane receptor (CAR) nuclear translocation . CAR is a critical receptor in the regulation of drug metabolism and is involved in various physiological processes, including detoxification.

Antimicrobial Activity

Imidazothiazole derivatives, to which this compound belongs, have shown potential in antimicrobial activity. They have been synthesized and tested for their efficacy against various microbial strains, indicating their usefulness in developing new antimicrobial agents .

Antifungal Applications

Related imidazole-containing compounds have demonstrated strong effectiveness against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis. This suggests that our compound could be explored for its antifungal properties, particularly against fungal infections of the lungs .

Analgesic and Anti-inflammatory Activities

Thiazole derivatives have been associated with significant analgesic and anti-inflammatory activities. Given the thiazole moiety present in this compound, it may hold potential for development into pain-relief and anti-inflammatory medications .

Antiviral Potential

Indole derivatives, which share structural similarities with our compound, have been reported to possess antiviral activities. This includes inhibitory effects against influenza A and other RNA and DNA viruses, suggesting possible applications in antiviral drug development .

Anti-HIV Activity

The compound’s framework is related to indole derivatives that have been studied for anti-HIV properties. Novel indolyl and oxochromenyl xanthenone derivatives, which are structurally related, have been investigated for their potential as anti-HIV agents .

Anticancer Research

Compounds with similar structures have been explored for their anticancer activities. The indole nucleus, present in many bioactive compounds, has shown high affinity to multiple receptors, which is beneficial in cancer treatment strategies .

Pharmacological Research

The diverse biological activities of indole and thiazole derivatives make them of great interest in pharmacological research. This compound, with its complex structure, could be a valuable pharmacophore in the synthesis of new drugs with broad-spectrum biological activities .

Propriétés

IUPAC Name |

(E)-N-[(4-chlorophenyl)methoxy]-1-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3OS/c1-14-2-6-16(7-3-14)19-18(24-10-11-26-20(24)23-19)12-22-25-13-15-4-8-17(21)9-5-15/h2-12H,13H2,1H3/b22-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUZYSQXHKHJHE-WSDLNYQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-chlorobenzyl)oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361068.png)

![5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2361075.png)

![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2361079.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)

![3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361086.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2361089.png)

![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2361090.png)